[Sar1, gly8]-angiotensin II acetate hydrate
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Overview
Description
[Sar1, gly8]-angiotensin II acetate hydrate is a synthetic peptide analog of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to study the physiological and pharmacological effects of angiotensin II, as it can bind to angiotensin receptors and mimic the actions of the natural hormone.
Preparation Methods
The synthesis of [Sar1, gly8]-angiotensin II acetate hydrate involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents and protecting groups to ensure the correct formation of peptide bonds. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods may involve large-scale SPPS and advanced purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
[Sar1, gly8]-angiotensin II acetate hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of peptide bonds by water, often catalyzed by acids or enzymes.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[Sar1, gly8]-angiotensin II acetate hydrate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: It is used to investigate the physiological and pharmacological effects of angiotensin II on various biological systems.
Medicine: It is employed in the development of new drugs targeting the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance.
Industry: It is used in the production of diagnostic kits and research reagents.
Mechanism of Action
[Sar1, gly8]-angiotensin II acetate hydrate exerts its effects by binding to angiotensin receptors, specifically the angiotensin II type 1 (AT1) receptor. This binding activates a series of intracellular signaling pathways, leading to various physiological responses such as vasoconstriction, increased blood pressure, and aldosterone secretion. The molecular targets and pathways involved include the G protein-coupled receptor (GPCR) signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
[Sar1, gly8]-angiotensin II acetate hydrate is unique compared to other angiotensin II analogs due to its specific modifications at positions 1 and 8. These modifications enhance its stability and binding affinity to angiotensin receptors. Similar compounds include:
Angiotensin II: The natural hormone that regulates blood pressure and fluid balance.
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
These compounds differ in their chemical structure, stability, and receptor binding properties, which influence their pharmacological effects and clinical applications.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N13O10/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXBSMDHPMIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N13O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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